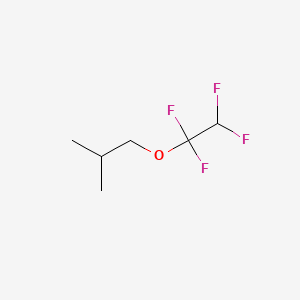
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C6H10F4O . It belongs to the family of fluorinated ethers. The CAS number for this compound is 18180-34-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propane backbone with a methyl group and a tetrafluoroethoxy group attached . The presence of fluorine atoms in the structure contributes to its unique properties.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a boiling point of 93°C and a density of 1.1018 . The compound is transparent and has a refractive index of 1.3283 .Mécanisme D'action
The mechanism of action of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is not fully understood, but it is believed to act as a proton donor and electron acceptor. It is thought to interact with the electron-rich sites of proteins and enzymes, which can affect the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a wide range of effects, including the inhibition of enzymes, the inhibition of protein synthesis, and the inhibition of cell growth. It has also been shown to have an effect on the metabolism of drugs and to affect the absorption and distribution of drugs in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane has a number of advantages for use in laboratory experiments, such as its low vapor pressure, low solubility in water, and high boiling point. However, it also has some limitations, such as its high cost and its potentially hazardous nature.
Orientations Futures
There are a number of potential future directions for the use of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane in scientific research, including its use in the study of the metabolism of drugs, its use in the study of proteins and enzymes, and its use in the study of the effects of environmental pollutants. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, and its potential applications in the development of new drugs and treatments. Finally, further research could be conducted into the synthesis methods of this compound and its potential use as a propellant for aerosol products.
Méthodes De Synthèse
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane can be synthesized through a variety of methods, such as the reaction of 2-methylpropene with 1,1,2,2-tetrafluoroethane in the presence of a catalyst, or the reaction of 2-methylpropene with 1,1,2,2-tetrafluoroethanol in the presence of a catalyst. The reaction of 2-methylpropene with 1,1,2,2-tetrafluoroethane in the presence of a catalyst is the most commonly used method for the synthesis of this compound.
Applications De Recherche Scientifique
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane has been used in a variety of scientific research applications due to its unique properties, such as its low vapor pressure, low solubility in water, and high boiling point. It has been used as a reagent in organic synthesis, as a solvent, and as a propellant for aerosol products. It has also been used in studies of the metabolism of drugs, in the study of proteins and enzymes, and in the study of the effects of environmental pollutants.
Propriétés
IUPAC Name |
2-methyl-1-(1,1,2,2-tetrafluoroethoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O/c1-4(2)3-11-6(9,10)5(7)8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAYXRZHJPDDHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694778 |
Source


|
| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18180-34-2 |
Source


|
| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

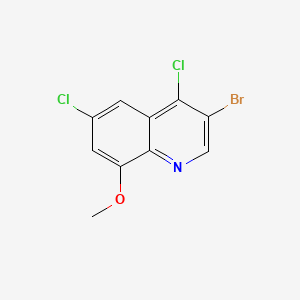
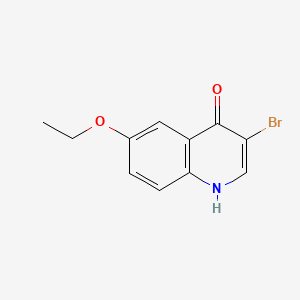
![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)
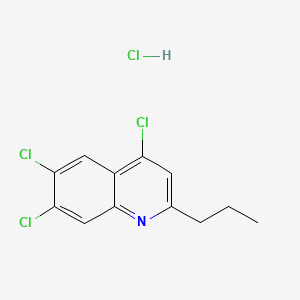
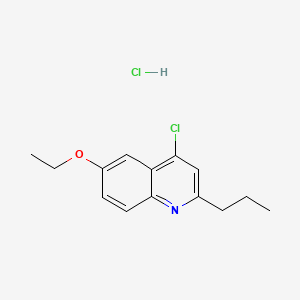
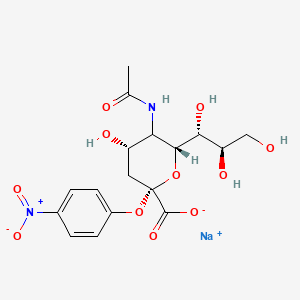
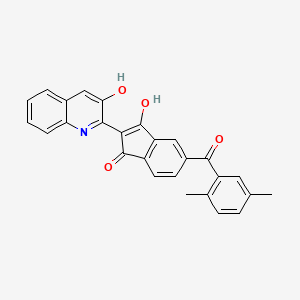
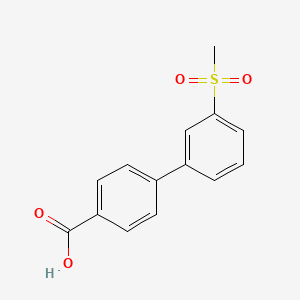
![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)
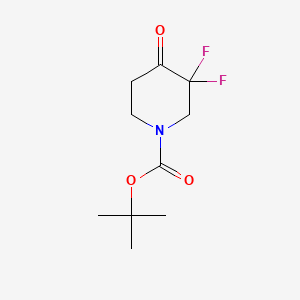

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)